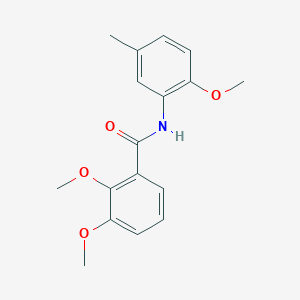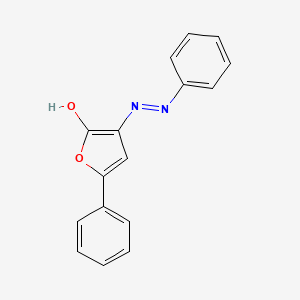![molecular formula C17H22N2O2S B5843545 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Mechanism of Action
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been shown to have anti-tumor effects in various types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its potency as a COX-2 inhibitor. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be more potent than other COX-2 inhibitors such as celecoxib. However, one of the limitations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more efficient synthesis methods for 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its solubility and reduce the cost of production. Another area of research is the development of new formulations of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole that can improve its pharmacokinetic properties and increase its bioavailability. Additionally, further studies are needed to explore the potential applications of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in the treatment of various diseases, including cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the treatment of inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been studied for its potential applications in cancer treatment, as COX-2 is known to be overexpressed in many types of cancer. Additionally, 1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(2)19(18-13)22(20,21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHXXGAUHJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)

![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
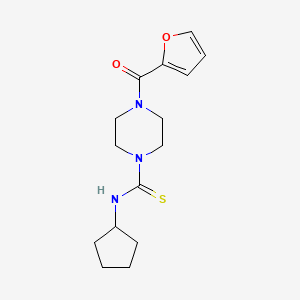
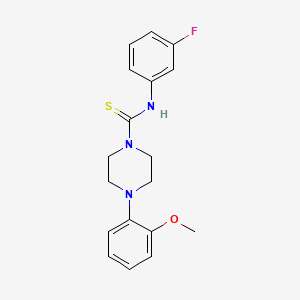
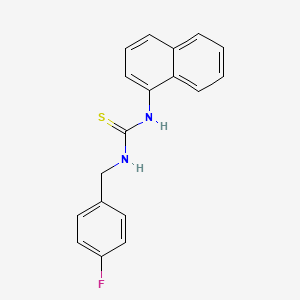
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
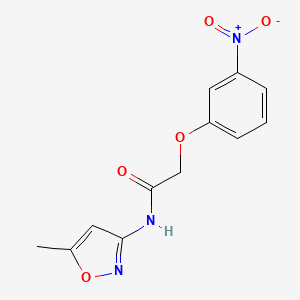
![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
